molecular formula C20H23BrO4 B2913099 (E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid CAS No. 383891-92-7

(E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid

Número de catálogo: B2913099
Número CAS: 383891-92-7
Peso molecular: 407.304
Clave InChI: YMJQHFZWGRYSNK-MDWZMJQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid is a synthetic small molecule with a molecular formula of C23H29BrO5 . This compound features a benzofuran core, a structural motif frequently investigated for its diverse biological activities, which is substituted with a bromo group that offers a potential site for further chemical modification . The molecule is further functionalized with a geraniol-derived chain, a 3,7-dimethylocta-2,6-dien-1-yl group, which is a common terpene structure in natural products and can influence the compound's lipophilicity and biomembrane interactions . This unique combination of a benzofuran scaffold and an isoprenoid side chain makes it a valuable intermediate for researchers in medicinal chemistry. It is primarily used in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and as a building block in the development of potential pharmacologically active compounds. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

6-bromo-5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO4/c1-12(2)6-5-7-13(3)8-9-24-18-10-15-17(11-16(18)21)25-14(4)19(15)20(22)23/h6,8,10-11H,5,7,9H2,1-4H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJQHFZWGRYSNK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC=C(C)CCC=C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC/C=C(\C)/CCC=C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid is a complex organic compound with potential biological activity. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of the bromine atom and the alkoxy group are particularly noteworthy for their potential effects on reactivity and interaction with biological targets.

Anticancer Activity

Research has highlighted the anticancer potential of benzofuran derivatives. A specific study reported that certain compounds demonstrated significant inhibition of Src kinase, which is implicated in cancer progression. For instance, compound 36 exhibited an inhibition rate of 59% at a concentration of 10 μM . While (E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid has not been directly tested for anticancer properties, its structural characteristics may confer similar activities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored indirectly through studies on related benzofuran derivatives. For example, novel compounds were evaluated for their ability to inhibit calcium-activated chloride channels (TMEM16A), with some showing IC50 values below 6 μM . This suggests that (E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid may also exhibit enzyme inhibitory properties due to its structural features.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of benzofuran derivatives:

Study Focus Findings
AntimicrobialSome derivatives showed MIC values between 50 and 200 μg/mL against Gram-positive bacteria.
Enzyme InhibitionCompounds exhibited significant TMEM16A inhibition with IC50 values <6 μM.
AnticancerCompound 36 showed a 59% inhibition rate on Src kinase at 10 μM.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Structural Features of Comparable Benzofuran Derivatives

Compound Name Substituents (Positions) Key Functional Groups Biological Activity
(E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid Br (C6), (3,7-dimethylocta-2,6-dien-1-yl)oxy (C5), CH₃ (C2), COOH (C3) Brominated benzofuran, terpene ether Hypothesized antimicrobial/cytotoxic (based on analogues)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Br (C4), dibromoacetyl (C6), OH (C5), CH₃ (C2), COOCH₃ (C3) Polyhalogenated acetyl, ester Not reported; precursor for further modifications
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) Br (C5), OH (C7), OCH₃ (C6), COOCH₃ (C2) Brominated, methoxylated benzofuran Cytotoxic against cancer cell lines
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) Br (C5), diethylaminoethoxy (C7), OCH₃ (C6), COOCH₃ (C2) Aminoethyl ether, brominated Cytotoxic and antifungal
Spectroscopic and Crystallographic Data
  • NMR Analysis : The target compound’s ¹H-NMR would likely show peaks for the terpene chain’s methyl groups (δ 1.6–1.8 ppm) and olefinic protons (δ 5.1–5.3 ppm), similar to compound VI’s X-ray-confirmed structure .
  • Stability : Bromine at C6 may increase steric hindrance, reducing reactivity compared to chlorinated analogues like V or VI .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid?

  • Methodology : Synthesis typically involves:

  • Halogenation : Bromination at the C6 position using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-substitution .

  • Etherification : Introduction of the 3,7-dimethylocta-2,6-dien-1-yl group via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control of the (E)-configuration .

  • Carboxylic acid activation : Methyl ester intermediates are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the final carboxylic acid .

    • Characterization : Use 1H-NMR^1 \text{H-NMR} to confirm substitution patterns (e.g., benzofuran ring protons at δ 6.8–7.2 ppm) and 13C-NMR^{13} \text{C-NMR} to verify carbonyl groups (δ ~170 ppm). X-ray crystallography may resolve stereochemical ambiguities .
    Step Reagents/Conditions Key Spectral Data
    BrominationNBS, DMF, 0°C1H-NMR^1 \text{H-NMR}: Br-substituted C6 proton absence
    Etherification3,7-Dimethylocta-2,6-dien-1-ol, DIAD, Ph3_3P13C-NMR^{13} \text{C-NMR}: δ 110–120 ppm (ether linkage)
    Hydrolysis1M NaOH, EtOH, refluxIR: Broad O-H stretch (~2500 cm1^{-1})

Q. How is the biological activity of benzofuran derivatives like this compound evaluated?

  • Methodology :

  • Cytotoxicity assays : Use MTT or SRB assays against human cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with non-brominated analogs to assess halogenation effects .

  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

  • Anti-inflammatory evaluation : Measure COX-2 inhibition via ELISA or nitric oxide suppression in LPS-stimulated macrophages .

    Assay Protocol Key Finding
    CytotoxicityMTT, 48h incubationBrominated analogs show 20–30% lower IC50_{50} vs. precursors
    AntimicrobialCLSI guidelinesMIC = 8–16 µg/mL for C. albicans

Advanced Research Questions

Q. How can researchers address contradictory data on the cytotoxicity of brominated benzofuran derivatives?

  • Analysis Framework :

  • Structural variability : Compare substituent effects (e.g., electron-withdrawing bromine vs. methyl groups) using QSAR models to predict bioactivity .

  • Experimental conditions : Control for degradation (e.g., sample cooling during prolonged assays) to minimize matrix changes, as organic degradation alters cytotoxicity profiles .

  • Cell line specificity : Test across multiple lines (e.g., A549 vs. HepG2) to identify selective toxicity .

    Example Contradiction :

    • Brominated compounds in showed reduced cytotoxicity compared to precursors, but other studies report enhanced activity.
    • Resolution : Differences may arise from substituent positioning (e.g., C6 bromine vs. C5 alkoxy groups) or assay duration (degradation artifacts) .

Q. What computational strategies optimize the design of benzofuran analogs with improved bioactivity?

  • Methodology :

  • Molecular docking : Use Discovery Studio or AutoDock to predict binding affinity to targets like COX-2 or fungal CYP51 .

  • ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

  • Library design : Generate analogs via virtual halogenation/etherification, prioritizing low synthetic complexity (e.g., ≤5 steps) .

    Parameter Tool Output
    Docking scoreAutoDock VinaBinding energy ≤ -8 kcal/mol for COX-2
    logPSwissADMEOptimal range: 2.5–3.5

Q. How can experimental protocols for synthesizing this compound be validated under variable conditions?

  • Validation Steps :

  • Reproducibility testing : Replicate synthesis in 3+ independent labs, reporting yields and purity (HPLC ≥95%) .

  • Degradation studies : Expose intermediates to heat/light and monitor stability via TLC or LC-MS .

  • Scalability : Test gram-scale synthesis using flow chemistry to maintain stereochemical integrity .

    Data Table :

    Condition Yield (%) Purity (%)
    Lab A (25°C)6896
    Lab B (30°C)6292
    Lab C (flow)7598

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.